A Comprehensive Technical Guide to 1H-Perimidin-2-amine Hydrobromide Hydrate: Properties, Synthesis, and Applications
A Comprehensive Technical Guide to 1H-Perimidin-2-amine Hydrobromide Hydrate: Properties, Synthesis, and Applications
Executive Summary
This technical guide provides an in-depth analysis of 1H-perimidin-2-amine hydrobromide hydrate, a heterocyclic compound of significant interest to the scientific community. We will explore its fundamental physicochemical properties, with a primary focus on its molecular weight and structure. This document details established synthetic pathways to the perimidine scaffold, outlines robust analytical methods for its characterization, and discusses its broad-ranging applications in medicinal chemistry and materials science. The content herein is curated for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights into the utility and experimental handling of this versatile molecule.
Introduction to the Perimidine Scaffold
Perimidines are a fascinating class of nitrogen-containing heterocyclic compounds built upon a tricyclic framework. This structure features a pyrimidine ring fused with a naphthalene moiety at the 1,8-positions. The unique arrangement of two nitrogen atoms at the first and third positions leads to a distinctive electronic character; the system contains both π-excessive and π-deficient regions within the same molecule, which is responsible for its diverse reactivity.[1] Perimidine and its derivatives can undergo both electrophilic substitutions on the naphthalene ring and nucleophilic reactions on the heteroaromatic portion.[1]
This chemical versatility has positioned perimidines as privileged scaffolds in various scientific domains. They are foundational components in the development of dyes, corrosion inhibitors, and advanced polymer materials.[1] Furthermore, their ability to interact with biological macromolecules has led to their investigation as potent therapeutic agents with a wide spectrum of activities, including antitumor, antimicrobial, and anti-inflammatory properties.[1][2][3]
Physicochemical Properties of 1H-Perimidin-2-amine Hydrobromide Hydrate
The hydrobromide salt and hydrated form of 1H-perimidin-2-amine are often utilized in laboratory settings to improve the compound's stability and handling characteristics. The salt form typically enhances aqueous solubility, which is crucial for biological assays and certain reaction conditions. The presence of a water molecule in the crystal lattice (hydrate) contributes to the overall stability of the solid-state structure.
All quantitative data for the monohydrate form are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂BrN₃O | PubChem[4] |
| Molecular Weight | 282.14 g/mol | PubChem[4] |
| IUPAC Name | 1H-perimidin-2-amine;hydrate;hydrobromide | PubChem[4] |
| CAS Number | 313223-13-1 | PubChem[4] |
| SMILES | C1=CC2=C3C(=C1)NC(=NC3=CC=C2)N.O.Br | PubChem[4] |
| InChIKey | OOXFTZVZWUMSIW-UHFFFAOYSA-N | PubChem[4] |
| Parent Compound | 2-Aminoperimidine (CID: 112416) | PubChem[4] |
| Component Compounds | 2-Aminoperimidine, Hydrogen Bromide, Water | PubChem[4] |
Synthesis and Mechanistic Considerations
The synthesis of the perimidine core is a well-established process in organic chemistry, providing a reliable foundation for accessing a wide array of derivatives.
The most common and efficient method for constructing the perimidine ring system involves the acid-catalyzed cyclocondensation of 1,8-diaminonaphthalene (also known as naphthalene-1,8-diamine or NDA) with various carbonyl compounds, such as aldehydes or ketones.[1][3][5]
The reaction mechanism proceeds through several key steps:
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Activation: The carbonyl carbon is activated by a catalyst (typically an acid) or solvent, making it more electrophilic.
-
Schiff Base Formation: One of the amino groups of NDA performs a nucleophilic attack on the activated carbonyl carbon. This is followed by the elimination of a water molecule to form a Schiff base (imine) intermediate.
-
Intramolecular Cyclization: The second amino group of the naphthalene backbone then performs an intramolecular nucleophilic attack on the imine carbon.
-
Aromatization: A final 1,3-proton transfer results in the formation of the stable, aromatic perimidine ring system.[1]
To specifically synthesize 2-aminoperimidines, the carbonyl precursor must be a reagent that introduces an amino group at the 2-position. A modern and efficient approach involves the reaction of 1,8-diaminonaphthalene with N-(2,2,2-trichloro-1-isothiocyanatoethyl)carboxamides.[6] This reaction is believed to proceed through the formation of a thiourea intermediate, which subsequently eliminates hydrogen sulfide upon cyclization to form the 2-aminoperimidine core.[6]
This protocol is a representative example of the general synthesis of a perimidine derivative, adapted from established literature procedures.[3][7] It serves as a self-validating system, as the successful formation of the product can be readily confirmed by standard analytical techniques.
Objective: To synthesize 2-(4-methoxyphenyl)-2,3-dihydro-1H-perimidine via condensation.
Materials:
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1,8-Diaminonaphthalene (1.0 mmol, 158.2 mg)
-
4-Methoxybenzaldehyde (1.0 mmol, 136.1 mg, 121 µL)
-
Glacial Acetic Acid (catalyst, ~0.1 mL)
-
Ethanol (solvent, 15 mL)
-
Deionized Water
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 1,8-diaminonaphthalene (1.0 mmol) and ethanol (15 mL). Stir the mixture at room temperature until the solid is fully dissolved.
-
Causality: Ethanol is chosen as the solvent due to its ability to dissolve both reactants and facilitate a homogenous reaction mixture.
-
-
Addition of Aldehyde: To the stirring solution, add 4-methoxybenzaldehyde (1.0 mmol) dropwise.
-
Catalysis: Add a catalytic amount of glacial acetic acid (~2-3 drops). The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and accelerating the initial nucleophilic attack.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase. The formation of a new, less polar spot indicates product formation.
-
Workup and Isolation: Upon completion, pour the reaction mixture into a beaker containing 50 mL of cold deionized water. A precipitate should form.
-
Causality: The product is typically insoluble in water, allowing for its precipitation and separation from the water-soluble catalyst and any unreacted starting materials.
-
-
Purification: Collect the solid product by vacuum filtration, washing with cold water. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure 2-(4-methoxyphenyl)-2,3-dihydro-1H-perimidine.
Analytical Characterization
Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the naphthalene ring system (typically in the δ 6.5-7.5 ppm range). Signals corresponding to the N-H protons will appear as broad singlets, and specific signals for the substituent at the 2-position will be present.
-
¹³C NMR: The carbon spectrum will confirm the presence of the correct number of carbon atoms and show characteristic peaks for the aromatic and imine/aminal carbons.
-
-
Infrared (IR) Spectroscopy: Key vibrational frequencies to observe include N-H stretching (typically a broad peak around 3200-3400 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), and C=N/C=C stretching in the 1500-1650 cm⁻¹ region.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which should match the calculated value for the molecular formula C₁₁H₁₂BrN₃O, thereby confirming its elemental composition.[4]
Applications in Research and Development
The perimidine scaffold is a cornerstone in the development of novel functional molecules for diverse applications.
The 2-aminoperimidine moiety, in particular, is a key pharmacophore. Derivatives have demonstrated a wide array of biological activities, making them attractive lead compounds in drug discovery.[8]
-
Antitumor Agents: Perimidines have been designed as DNA-intercalating agents.[3]
-
Antimicrobial and Antifungal Activity: The scaffold is present in compounds showing potent activity against various bacterial and fungal strains.[1][2]
-
Anti-inflammatory and Antioxidant Properties: Certain derivatives exhibit significant anti-inflammatory and radical-scavenging capabilities.[1]
Beyond medicine, perimidines are valued for their unique photophysical and chemical properties.
-
Corrosion Inhibitors: The nitrogen atoms in the perimidine ring can effectively coordinate to metal surfaces, forming a protective layer that inhibits corrosion, particularly for mild steel in acidic environments.[1][9]
-
Dyes and Photosensitizers: The extended π-conjugated system of perimidines allows them to absorb and emit light, making them useful as coloring agents and in the development of photosensors.[1]
Conclusion
1H-perimidin-2-amine hydrobromide hydrate is a compound of considerable scientific value, underpinned by its straightforward synthesis and versatile chemical nature. Its precise molecular weight of 282.14 g/mol is a fundamental parameter for all quantitative experimental work. The robust synthetic methodologies available for the perimidine scaffold, combined with its broad spectrum of biological activities and material applications, ensure that it will remain a subject of intensive research. This guide has provided the foundational knowledge and practical protocols necessary for researchers to confidently engage with this important class of heterocyclic compounds.
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